molecular formula C8H3F3N2O2S B2727782 4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate CAS No. 52209-61-7

4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate

Cat. No. B2727782
CAS RN: 52209-61-7
M. Wt: 248.18
InChI Key: ZOYAODGOWYSYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H3F3N2O2S and a molecular weight of 248.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate consists of a phenyl ring substituted with a nitro group, a trifluoromethyl group, and an isothiocyanate group .


Physical And Chemical Properties Analysis

4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate is a yellow crystalline powder. Its exact solubility, boiling point, and other physical properties are not provided in the search results.

Scientific Research Applications

Organocatalysis in Transesterification

4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate has been demonstrated to react exothermically with 4-pyrrolidinopyridine to form arylaminothiocarbonylpyridinium salts. These salts exhibit effective organocatalytic activity for transesterification reactions of methyl carboxylates and alcohols under specific conditions, showcasing a novel application in organic synthesis (Ishihara et al., 2008).

Synthesis and Antimicrobial Properties

The compound has been involved in the synthesis of 1,2,4-triazole-3-thione derivatives starting from 4-nitro benzoyl isothiocyanate. These derivatives, upon further reactions, have shown notable antibacterial and antifungal activities, indicating its role in developing potential antimicrobial agents (Gondhani et al., 2013).

Catalysis in Enantioselective Addition

Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions, where 4-nitrophenoxide, generated in situ, is utilized to facilitate catalyst turnover. This process underscores its application in producing enantioselective compounds, which are crucial in the pharmaceutical industry (Arokianathar et al., 2018).

Fluorescent Dye Synthesis

The isothiocyanate derivative has been employed in the preparation of fluorescent dyes, where its intermediate derivative was used in a model labeling experiment with Bovine Serum Albumin (BSA), demonstrating its potential in biochemical labeling and molecular imaging (Frath et al., 2012).

Electron Transfer Systems

Its derivatives have been explored for their potential in building new photoinduced electron-transfer systems. These systems are critical in the study of energy transfer mechanisms and the development of photovoltaic materials, highlighting the compound's role in advancing materials science and solar energy conversion (Fasani et al., 2006).

Safety And Hazards

This compound is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-isothiocyanato-1-nitro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2S/c9-8(10,11)6-3-5(12-4-16)1-2-7(6)13(14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYAODGOWYSYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate

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